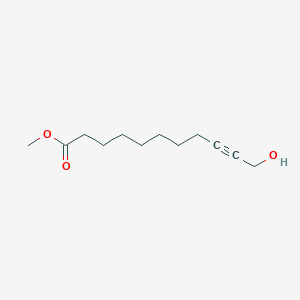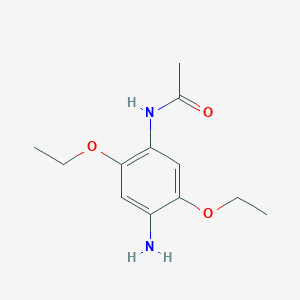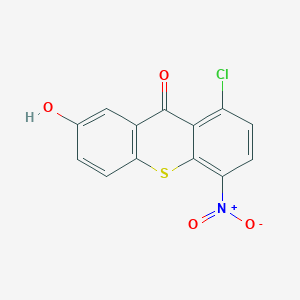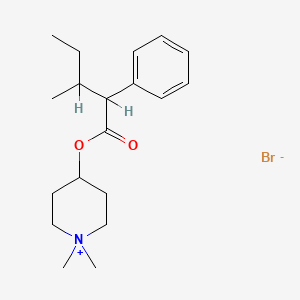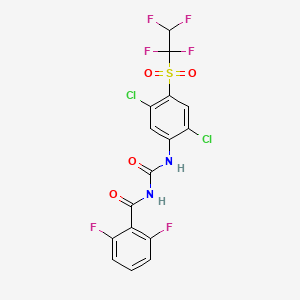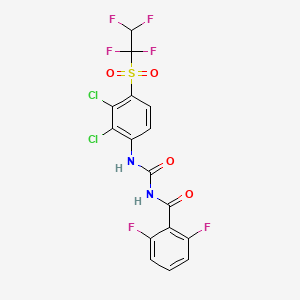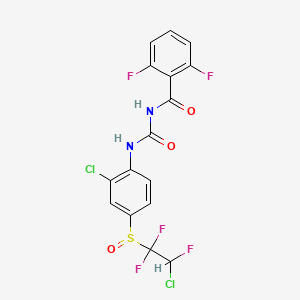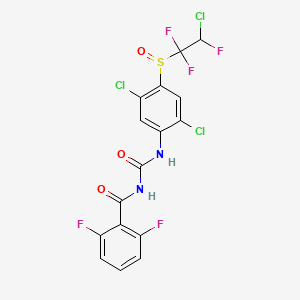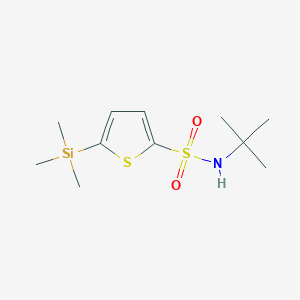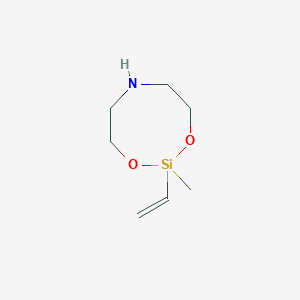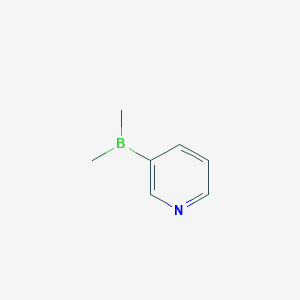
dimethyl(pyridin-3-yl)borane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl(pyridin-3-yl)borane is an organoboron compound with the molecular formula C7H10BN It is a derivative of borane, where the boron atom is bonded to a pyridine ring and two methyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Dimethyl(pyridin-3-yl)borane can be synthesized through the hydroboration of pyridine derivatives. One common method involves the reaction of pyridine with borane-dimethyl sulfide complex under controlled conditions. The reaction typically proceeds at room temperature and yields the desired product with high efficiency .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale hydroboration reactions. These reactions are conducted in industrial reactors with precise control over temperature, pressure, and reactant concentrations to ensure high yield and purity of the product .
Analyse Chemischer Reaktionen
Types of Reactions
Dimethyl(pyridin-3-yl)borane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borate esters.
Reduction: It can be reduced to form borohydrides.
Substitution: The methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like halides or amines are employed under mild conditions.
Major Products Formed
Oxidation: Boronic acids and borate esters.
Reduction: Borohydrides.
Substitution: Various substituted boranes depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Dimethyl(pyridin-3-yl)borane has several applications in scientific research:
Wirkmechanismus
The mechanism by which dimethyl(pyridin-3-yl)borane exerts its effects involves the formation of stable complexes with transition metals. These complexes facilitate various catalytic processes, including cross-coupling reactions. The boron atom in the compound acts as a Lewis acid, coordinating with nucleophiles and enhancing the reactivity of the pyridine ring .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diethyl(pyridin-3-yl)borane: Similar in structure but with ethyl groups instead of methyl groups.
Disiamylborane: Another organoboron compound used in hydroboration reactions.
Dicyclohexylborane: Known for its stability and use in organic synthesis.
Uniqueness
Dimethyl(pyridin-3-yl)borane is unique due to its specific reactivity and ability to form stable complexes with transition metals. This makes it particularly valuable in catalytic applications and organic synthesis .
Eigenschaften
CAS-Nummer |
1003865-86-8 |
|---|---|
Molekularformel |
C7H10BN |
Molekulargewicht |
118.97 g/mol |
IUPAC-Name |
dimethyl(pyridin-3-yl)borane |
InChI |
InChI=1S/C7H10BN/c1-8(2)7-4-3-5-9-6-7/h3-6H,1-2H3 |
InChI-Schlüssel |
VZKIUGCUUZCTPZ-UHFFFAOYSA-N |
SMILES |
B(C)(C)C1=CN=CC=C1 |
Kanonische SMILES |
B(C)(C)C1=CN=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


